Butyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate
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Overview
Description
BUTYL 4-(4-OXO-1-PHENYL-1,4-DIHYDROPYRIDAZINE-3-AMIDO)BENZOATE is a complex organic compound that belongs to the class of dihydropyridazine derivatives This compound is characterized by its unique structure, which includes a butyl ester group, a phenyl group, and a dihydropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-(4-OXO-1-PHENYL-1,4-DIHYDROPYRIDAZINE-3-AMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid with butyl 4-aminobenzoate under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-(4-OXO-1-PHENYL-1,4-DIHYDROPYRIDAZINE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
Scientific Research Applications
BUTYL 4-(4-OXO-1-PHENYL-1,4-DIHYDROPYRIDAZINE-3-AMIDO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism by which BUTYL 4-(4-OXO-1-PHENYL-1,4-DIHYDROPYRIDAZINE-3-AMIDO)BENZOATE exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid
- 6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile
- Ethyl 1-(4-(ethoxycarbonyl)phenyl)-5-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylate
Uniqueness
BUTYL 4-(4-OXO-1-PHENYL-1,4-DIHYDROPYRIDAZINE-3-AMIDO)BENZOATE stands out due to its butyl ester group, which imparts unique physicochemical properties such as increased lipophilicity and improved membrane permeability. These characteristics make it particularly valuable in medicinal chemistry for drug design and development .
Properties
Molecular Formula |
C22H21N3O4 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
butyl 4-[(4-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H21N3O4/c1-2-3-15-29-22(28)16-9-11-17(12-10-16)23-21(27)20-19(26)13-14-25(24-20)18-7-5-4-6-8-18/h4-14H,2-3,15H2,1H3,(H,23,27) |
InChI Key |
JCORDZWKIWWQNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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